TRV-120027

Description

TRV-120027 is a Protein drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Properties

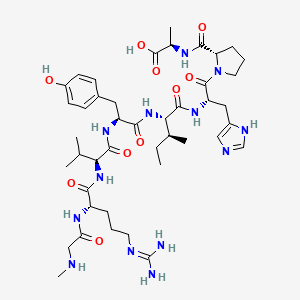

IUPAC Name |

(2R)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[2-(methylamino)acetyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H67N13O10/c1-7-24(4)35(40(63)53-31(19-27-20-47-22-49-27)41(64)56-17-9-11-32(56)38(61)50-25(5)42(65)66)55-37(60)30(18-26-12-14-28(57)15-13-26)52-39(62)34(23(2)3)54-36(59)29(51-33(58)21-46-6)10-8-16-48-43(44)45/h12-15,20,22-25,29-32,34-35,46,57H,7-11,16-19,21H2,1-6H3,(H,47,49)(H,50,61)(H,51,58)(H,52,62)(H,53,63)(H,54,59)(H,55,60)(H,65,66)(H4,44,45,48)/t24-,25+,29-,30-,31-,32-,34-,35-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIEWFECSPPTVQN-KMIMAYJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(C)C(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CN=CN1)C(=O)N2CCC[C@H]2C(=O)N[C@H](C)C(=O)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H67N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

926.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234510-46-3 | |

| Record name | TRV 120027 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234510463 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRV-120027 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12199 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | TRV-120027 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1J4P3PQZD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

TRV-120027: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027 (also known as TRV027) is a novel, synthetic peptide analogue of angiotensin II that acts as a β-arrestin biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2] This unique mechanism of action distinguishes it from traditional AT1R blockers (ARBs). While ARBs antagonize both G-protein and β-arrestin signaling pathways, this compound selectively blocks G-protein-mediated signaling while simultaneously activating β-arrestin-dependent pathways.[3] This biased agonism confers a distinct pharmacological profile, offering potential therapeutic benefits in conditions such as acute decompensated heart failure (ADHF) by uncoupling detrimental vasoconstriction from potentially beneficial effects on cardiac contractility.[3][4]

Core Mechanism: Biased Agonism at the AT1R

The angiotensin II type 1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding of its endogenous ligand, angiotensin II, the AT1R activates two major signaling cascades:

-

Gq/11-Protein Pathway: This canonical pathway leads to the activation of phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and ultimately, an increase in intracellular calcium. This cascade is primarily responsible for vasoconstriction, aldosterone secretion, and cellular hypertrophy.

-

β-Arrestin Pathway: Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This process not only desensitizes G-protein signaling but also initiates a separate wave of signaling events. These can include the activation of various kinases such as mitogen-activated protein kinases (MAPKs), Src, and Akt, leading to diverse cellular responses including effects on cell survival and contractility.

This compound is designed to selectively modulate these pathways. It competitively antagonizes angiotensin II-stimulated G-protein signaling, thereby inhibiting the vasoconstrictive effects.[3] Concurrently, it promotes the recruitment of β-arrestin to the AT1R, initiating downstream signaling cascades that are believed to contribute to enhanced cardiomyocyte contractility.[3]

Signaling Pathways

The differential engagement of signaling pathways by Angiotensin II and this compound at the AT1R is depicted below.

References

- 1. ahajournals.org [ahajournals.org]

- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Selectively engaging β-arrestins at the angiotensin II type 1 receptor reduces blood pressure and increases cardiac performance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

TRV-120027: A Technical Guide to a Biased Ligand of the Angiotensin II Type 1 Receptor

An In-depth Examination of a Novel Cardiorenal Therapeutic Candidate

Executive Summary

TRV-120027, also known as TRV027, is a synthetic peptide analogue of angiotensin II that functions as a β-arrestin biased ligand at the angiotensin II type 1 receptor (AT1R).[1][2] This novel mechanism of action allows this compound to selectively engage β-arrestin-mediated signaling pathways while simultaneously blocking the canonical G-protein-mediated signaling cascade.[1][3][4][5][6][7] This biased agonism was investigated for its potential therapeutic benefits in acute decompensated heart failure (ADHF), aiming to inhibit angiotensin II-mediated vasoconstriction while promoting cardiomyocyte contractility.[1][3][4][8] Preclinical studies in canine models of heart failure demonstrated promising cardiorenal effects, including reduced cardiac preload and afterload, and preserved renal function.[4][8][9] However, a subsequent Phase IIb clinical trial, BLAST-AHF, did not meet its primary or secondary endpoints, raising questions about the clinical translatability of this pharmacological approach in ADHF.[3][10][11] This technical guide provides a comprehensive overview of the pharmacology, mechanism of action, experimental data, and clinical findings related to this compound.

Core Pharmacology and Mechanism of Action

This compound is a potent and selective β-arrestin biased agonist of the AT1R.[12] Unlike conventional AT1R blockers (ARBs) that antagonize both G-protein and β-arrestin signaling, this compound exhibits a dual functionality:

-

Antagonism of G-protein Signaling: this compound competitively inhibits the Gq protein coupling to the AT1R that is induced by angiotensin II.[12] This blockade is responsible for mitigating the detrimental effects of angiotensin II, such as vasoconstriction.

-

Agonism of β-arrestin Signaling: Concurrently, this compound actively recruits β-arrestin to the AT1R.[3] This engagement of β-arrestin is thought to initiate downstream signaling cascades that can lead to beneficial cardiovascular effects, including enhanced cardiomyocyte contractility.[4][8]

This biased signaling profile is intended to uncouple the vasoconstrictive effects of angiotensin II from potentially beneficial intracellular signals mediated by β-arrestin.

Signaling Pathway

The proposed signaling pathway for this compound at the AT1R involves the formation of a macromolecular complex. Upon binding to the AT1R, this compound promotes the recruitment of β-arrestin-1. This complex then couples with Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3), leading to the activation of phospholipase C gamma (PLCγ).[1][3] This cascade is believed to induce an increase in intracellular calcium, contributing to the observed increase in cardiomyocyte contractility.[1][3]

Quantitative Pharmacological Data

The following table summarizes the key in vitro pharmacological parameters of this compound.

| Parameter | Species | Receptor | Value | Assay | Reference |

| β-arrestin Recruitment | Human | AT1R | EC50: 17 nM | Chemiluminescent β-galactosidase activity | [7] |

| Rat | AT1R | pEC50: 7.8 (EC50: 16 nM) | Luminescence based β-arrestin recruitment | [13] | |

| G-protein Signaling | Human | AT1R | pEC50: < 5 (EC50: >10,000 nM) | IP1 accumulation | [13] |

| Rat | AT1R | pEC50: < 5 (EC50: >10,000 nM) | IP1 accumulation | [13] | |

| Binding Affinity | Human | AT1R | pKd: 7.72 (Kd: 19 nM) | Radioligand binding | [13] |

Preclinical Studies in Canine Models

This compound was evaluated in both healthy and heart failure canine models to assess its cardiorenal effects.

Experimental Protocol: Canine Heart Failure Model

-

Induction of Heart Failure: Heart failure was induced in canines by tachypacing.[4][8]

-

Animal Groups: Anesthetized dogs were divided into two groups: one receiving furosemide plus a saline vehicle (F+V), and the other receiving furosemide plus this compound (F+T).[9]

-

Dosing Regimen:

-

Furosemide was administered at 1 mg/kg per hour.[9]

-

This compound was infused at two escalating doses: 0.3 µg/kg per minute for 45 minutes, followed by 1.5 µg/kg per minute for 45 minutes.[9]

-

In a separate study with escalating doses, this compound was infused at 0.01, 0.1, 1, 10, and 100 μg/kg per minute.[4][8]

-

-

Measurements: Hemodynamic parameters (mean arterial pressure, pulmonary capillary wedge pressure, systemic and pulmonary vascular resistances), cardiac output, renal blood flow, glomerular filtration rate, and urinary sodium excretion were measured at baseline, during infusion, and post-infusion.[4][8][9]

Summary of Preclinical Findings

In canine models of heart failure, the addition of this compound to furosemide resulted in:

-

Beneficial Hemodynamic Effects:

-

Preservation of Renal Function:

These findings suggested that this compound could offer a novel therapeutic approach for ADHF by simultaneously unloading the heart and preserving renal function.[8][9]

Clinical Development and the BLAST-AHF Trial

This compound advanced to Phase II clinical trials for the treatment of ADHF. The key study was the BLAST-AHF (Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure) trial.

BLAST-AHF Trial Design

-

Study Design: A multi-center, international, randomized, double-blind, placebo-controlled, parallel-group, Phase IIb dose-ranging study.[3][14]

-

Patient Population: 621 patients with AHF were enrolled.[3]

-

Treatment Groups: Patients were randomized to receive an intravenous infusion for 48-96 hours of either:

-

Placebo

-

This compound at 1 mg/h

-

This compound at 5 mg/h

-

This compound at 25 mg/h[3]

-

-

Primary Endpoint: A composite endpoint that included time to death, time to heart failure re-hospitalization, worsening heart failure, change in dyspnea score, and length of initial hospital stay.[14]

BLAST-AHF Trial Results

The BLAST-AHF trial did not meet its primary or secondary endpoints.[3][10] this compound, at any of the tested doses, did not demonstrate a significant benefit over placebo in improving the clinical status of patients with AHF through a 30-day follow-up.[3][11] No significant safety issues were identified with this compound.[3]

A post-hoc analysis of the BLAST-AHF data suggested a potential interaction between the effects of this compound and baseline systolic blood pressure (SBP).[12] In patients with higher baseline SBP (≥ 127 mmHg), the 1 mg/h dose of this compound showed a trend towards a reduction in 180-day all-cause mortality and cardiovascular death or readmission.[12] Conversely, more adverse outcomes were observed in patients in the lowest SBP tertile.[12]

Conclusion

This compound represents a pioneering effort in the development of biased ligands for G-protein coupled receptors, specifically targeting the AT1R. Its unique pharmacological profile, characterized by the selective activation of β-arrestin signaling while blocking G-protein-mediated pathways, offered a promising preclinical rationale for the treatment of acute decompensated heart failure. The compound demonstrated the ability to unload the heart and preserve renal function in canine models.

However, the neutral results of the BLAST-AHF Phase IIb trial underscore the challenges of translating novel pharmacological concepts from preclinical models to clinical efficacy in a complex and heterogeneous condition like ADHF. The trial's findings indicate that, at the doses studied, this compound did not improve clinical outcomes in a broad population of AHF patients. The exploratory post-hoc analysis suggests that further investigation into the role of baseline patient characteristics, such as blood pressure, might be warranted if the development of biased AT1R ligands for heart failure is pursued in the future. The story of this compound provides valuable insights for the fields of GPCR pharmacology and cardiovascular drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 9. ahajournals.org [ahajournals.org]

- 10. Trevena Reports TRV027 Did Not Achieve Primary or Secondary Endpoints in BLAST-AHF Phase 2b Trial in Acute Heart Failure :: Trevena, Inc. (TRVN) [trevena.com]

- 11. Angiotensin Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]

- 12. Relationship between baseline systolic blood pressure and long-term outcomes in acute heart failure patients treated with TRV027: an exploratory subgroup analysis of BLAST-AHF - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TRV027 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 14. research.rug.nl [research.rug.nl]

TRV-120027: A Deep Dive into AT1R Selective Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

TRV-120027, also known as TRV027, is a novel synthetic peptide that acts as a β-arrestin-biased agonist at the angiotensin II type 1 receptor (AT1R).[1][2][3] This unique mechanism of action distinguishes it from traditional angiotensin II receptor blockers (ARBs). While ARBs antagonize both G-protein and β-arrestin signaling pathways, this compound selectively blocks the canonical G-protein-mediated signaling responsible for vasoconstriction and other potentially deleterious effects of angiotensin II, while simultaneously activating the β-arrestin pathway.[1][2][3] This biased agonism has been investigated for its potential therapeutic benefits in cardiovascular diseases, particularly acute heart failure (AHF), by aiming to combine the advantageous effects of afterload reduction with enhanced cardiac contractility and preservation of renal function.[2][4] This technical guide provides a comprehensive overview of the core pharmacology, experimental data, and methodologies related to this compound for researchers, scientists, and drug development professionals.

Core Mechanism: Biased Agonism at the AT1R

The angiotensin II type 1 receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand angiotensin II, initiates signaling through two primary pathways: the Gq protein pathway and the β-arrestin pathway.

-

G-protein Pathway: Activation of the Gq protein leads to a cascade of events including the activation of phospholipase C, generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. This pathway is primarily responsible for the vasoconstrictive, hypertrophic, and pro-inflammatory effects of angiotensin II.

-

β-arrestin Pathway: Following G-protein activation, GPCR kinases (GRKs) phosphorylate the receptor, leading to the recruitment of β-arrestin. While initially known for its role in receptor desensitization and internalization, β-arrestin can also initiate its own signaling cascades, which have been implicated in effects such as enhanced cardiomyocyte contractility and cardioprotection.

This compound is designed to selectively engage and activate the β-arrestin pathway while competitively antagonizing the G-protein pathway.[1] This selective modulation of AT1R signaling forms the basis of its therapeutic rationale.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways of the AT1R and a typical experimental workflow for evaluating biased agonism.

Data Presentation

In Vitro Pharmacology

The biased agonism of this compound is characterized by its differential potency and efficacy in activating the β-arrestin pathway versus the G-protein pathway.

| Parameter | Ligand | Value | Assay | Cell Line | Reference |

| β-Arrestin Recruitment (EC50) | This compound | 17 nM | β-arrestin2 Recruitment | HEK cells (human AT1R) | [1] |

| Angiotensin II | 9.7 nM | β-arrestin2 Recruitment | HEK cells (human AT1R) | [1] | |

| G-Protein Activation (EC50) | This compound | No detectable activation | IP1 Accumulation | HEK cells (human AT1R) | [1] |

| Angiotensin II | 1.1 nM | IP1 Accumulation | HEK cells (human AT1R) | [1] |

In Vivo Pharmacology: Canine Studies

Studies in healthy and heart failure (HF) canine models have provided key insights into the physiological effects of this compound.

Table 2: Hemodynamic Effects of this compound in Healthy Canines [5]

| Parameter | Dose (µg/kg/min) | Change from Baseline |

| Mean Arterial Pressure | 100 | ↓ |

| Cardiac Output | 100 | ↑ |

| Systemic Vascular Resistance | 100 | ↓ |

| Renal Blood Flow | 100 | ↑ |

| Glomerular Filtration Rate | 100 | ↑ |

Table 3: Hemodynamic Effects of this compound in Heart Failure Canines [5]

| Parameter | Dose (µg/kg/min) | Change from Baseline |

| Mean Arterial Pressure | 100 | ↓ |

| Cardiac Output | 100 | ↑ |

| Pulmonary Capillary Wedge Pressure | 100 | ↓ |

| Systemic Vascular Resistance | 100 | ↓ |

| Renal Blood Flow | 100 | ↑ |

| Glomerular Filtration Rate | 100 | Maintained |

In Vivo Pharmacology: Rodent Studies

Studies in spontaneously hypertensive rats (SHR) demonstrated the blood pressure-lowering effects of this compound.

Table 4: Effect of this compound on Blood Pressure in Spontaneously Hypertensive Rats (14-day ICV infusion)

| Parameter | Treatment | Value (mmHg) |

| Mean Arterial Pressure | Control (SHR) | 181.3 ± 3.5 |

| This compound (20 ng/h) | 160.0 ± 5.5 | |

| Systolic Blood Pressure | Control (SHR) | 219.3 ± 7 |

| This compound (20 ng/h) | 194.0 ± 8 |

Human Pharmacokinetics

A Phase I study in healthy volunteers provided key pharmacokinetic parameters for this compound.

Table 5: Pharmacokinetic Parameters of this compound in Healthy Volunteers [2]

| Parameter | Value |

| Half-life (t½) | 2.4 - 13.2 minutes |

| Systemic Exposure | Dose-proportional increases |

Clinical Trial Outcome (BLAST-AHF)

The Phase IIb BLAST-AHF trial evaluated the efficacy and safety of this compound in patients with acute heart failure.

Table 6: Key Outcomes of the BLAST-AHF Trial [6][7][8]

| Endpoint | Result |

| Primary Composite Endpoint | No significant benefit over placebo at any dose |

| (Death, HF re-hospitalization, worsening HF, dyspnea, length of hospital stay) | |

| Secondary Endpoints | Not met |

| Safety | No significant safety issues |

Experimental Protocols

β-Arrestin Recruitment Assay (BRET)

Objective: To quantify the recruitment of β-arrestin to the AT1R upon ligand stimulation.

Principle: Bioluminescence Resonance Energy Transfer (BRET) is a proximity-based assay. The AT1R is fused to a Renilla luciferase (Rluc) donor, and β-arrestin is fused to a fluorescent acceptor (e.g., YFP). Upon ligand-induced interaction, energy is transferred from the donor to the acceptor, resulting in a measurable light emission from the acceptor.

Protocol Outline:

-

Cell Culture and Transfection: HEK293 cells are co-transfected with plasmids encoding for AT1R-Rluc and β-arrestin-YFP.

-

Cell Plating: Transfected cells are plated in a white, clear-bottom 96-well plate.

-

Ligand Preparation: Prepare serial dilutions of this compound and a control agonist (e.g., Angiotensin II).

-

Assay:

-

Wash the cells with assay buffer.

-

Add the Rluc substrate (e.g., coelenterazine h).

-

Add the diluted ligands to the respective wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Data Acquisition: Measure the luminescence at two wavelengths (one for the donor and one for the acceptor) using a BRET-compatible plate reader.

-

Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the BRET ratio against the ligand concentration and fit to a sigmoidal dose-response curve to determine the EC50.

G-Protein Activation Assay (GTPγS Binding)

Objective: To measure the activation of Gq protein by the AT1R in response to ligand binding.

Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation, GDP is exchanged for GTP. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates in activated G-proteins. The amount of incorporated radioactivity is proportional to the extent of G-protein activation.

Protocol Outline:

-

Membrane Preparation: Prepare cell membranes from cells expressing the AT1R.

-

Assay Buffer: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.

-

Reaction Mixture: In a 96-well plate, combine the cell membranes, [³⁵S]GTPγS, and varying concentrations of the test ligand (this compound) or a reference agonist (Angiotensin II).

-

Incubation: Incubate the reaction mixture at 30°C for 60 minutes.

-

Termination and Filtration: Stop the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

-

Scintillation Counting: Measure the radioactivity retained on the filter mat using a scintillation counter.

-

Data Analysis: Plot the specific binding (total binding minus non-specific binding) against the ligand concentration to determine the EC50 and Emax for G-protein activation.

Cardiomyocyte Contractility Assay

Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.

Principle: The IonOptix system uses video microscopy to track sarcomere length or cell edge movement in real-time as a measure of cardiomyocyte contraction and relaxation.

Protocol Outline:

-

Cardiomyocyte Isolation: Isolate ventricular myocytes from an appropriate animal model (e.g., rat or mouse).

-

Cell Loading: Load the isolated cardiomyocytes with a calcium-sensitive dye (e.g., Fura-2 AM) if simultaneous calcium transient measurement is desired.

-

Perfusion and Pacing: Place the cardiomyocytes in a perfusion chamber on the stage of an inverted microscope and perfuse with a physiological salt solution. Electrically stimulate the cells at a constant frequency (e.g., 1 Hz).

-

Data Acquisition:

-

Focus on a single, rod-shaped cardiomyocyte.

-

Record baseline sarcomere length or cell shortening for a set period.

-

Introduce this compound into the perfusion solution at various concentrations.

-

Record the contractile response at each concentration.

-

-

Data Analysis: Analyze the recorded traces to determine parameters such as:

-

Peak shortening (% of resting cell length)

-

Time to peak contraction

-

Time to 90% relaxation

-

Conclusion

This compound represents a pioneering effort in the development of biased ligands targeting the AT1R. Its unique pharmacological profile, characterized by potent β-arrestin activation and G-protein blockade, demonstrated promising preclinical effects on cardiac and renal function. However, the translation of these effects into clinical benefit in patients with acute heart failure was not observed in the BLAST-AHF trial. Despite this outcome, the study of this compound has significantly advanced the understanding of biased agonism at the AT1R and provides a valuable case study for the development of future GPCR-targeted therapeutics. The detailed data and methodologies presented in this guide serve as a comprehensive resource for researchers in the field of cardiovascular pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Discovery and Development of TRV-120027: A Biased Ligand for the Angiotensin II Type 1 Receptor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TRV-120027, also known as TRV027, is a novel, first-in-class biased ligand of the Angiotensin II Type 1 Receptor (AT1R). This peptide-based therapeutic was designed to selectively engage β-arrestin signaling pathways while simultaneously blocking the canonical G-protein-mediated signaling cascade. This unique mechanism of action was hypothesized to offer a superior therapeutic profile for acute decompensated heart failure (ADHF) by uncoupling the beneficial effects of AT1R stimulation, such as increased cardiac contractility, from the detrimental effects of G-protein activation, like vasoconstriction. This technical guide provides a comprehensive overview of the discovery, preclinical development, and mechanism of action of this compound, including detailed experimental protocols and a summary of key quantitative data.

Introduction: The Rationale for a Biased AT1R Ligand

The renin-angiotensin-aldosterone system (RAAS) is a critical regulator of cardiovascular homeostasis, and its dysregulation is a hallmark of heart failure.[1] The AT1R, a G-protein-coupled receptor (GPCR), is a central node in the RAAS, mediating the majority of the physiological effects of angiotensin II.[2] Traditional AT1R blockers (ARBs) antagonize both G-protein and β-arrestin signaling pathways.[1] While effective in reducing blood pressure, this unbiased blockade may also inhibit potentially beneficial β-arrestin-mediated signaling.[3]

The concept of "biased agonism" or "functional selectivity" posits that ligands can stabilize distinct receptor conformations, leading to the preferential activation of a subset of downstream signaling pathways.[4] this compound was developed by Trevena, Inc. as a β-arrestin biased ligand at the AT1R.[4] The therapeutic hypothesis was that by selectively activating β-arrestin pathways, this compound could promote desirable effects such as enhanced cardiac performance and cardioprotection, while its G-protein antagonism would lead to vasodilation and afterload reduction, offering a multi-faceted approach to treating ADHF.[5][6]

Mechanism of Action: Biased Signaling at the AT1R

This compound is a synthetic peptide analog of angiotensin II.[6] Its unique pharmacological profile stems from its ability to differentiate between the two major signaling arms of the AT1R:

-

G-Protein Signaling Blockade: this compound competitively antagonizes the Gq protein coupling typically induced by angiotensin II.[5] This blockade is responsible for inhibiting vasoconstriction and lowering blood pressure.[2][5]

-

β-Arrestin Pathway Activation: Unlike traditional ARBs, this compound actively recruits β-arrestins to the AT1R.[7] β-arrestin signaling downstream of the AT1R has been implicated in promoting cardiomyocyte contractility and may have cardioprotective effects.[1][6]

This biased signaling is the cornerstone of this compound's therapeutic potential.

Signaling Pathway Diagram

Caption: Signaling pathway of this compound at the AT1R.

Preclinical Development and Key Findings

The preclinical development of this compound involved a series of in vitro and in vivo studies designed to characterize its unique pharmacology. A significant portion of the in vivo work was conducted in canine models of heart failure.

In Vivo Studies in a Canine Model of Heart Failure

The following tables summarize the key quantitative findings from studies in healthy and heart failure canines.

Table 1: Hemodynamic Effects of this compound in Anesthetized Canines with Tachycardia-Induced Heart Failure

| Parameter | Baseline | This compound (1.0 µg/kg/min) |

| Mean Arterial Pressure (mmHg) | 85 ± 4 | 72 ± 3 |

| Cardiac Output (L/min) | 2.1 ± 0.2 | 2.5 ± 0.2 |

| Systemic Vascular Resistance (mmHg/L/min) | 42 ± 4 | 30 ± 3 |

| Pulmonary Capillary Wedge Pressure (mmHg) | 24 ± 2 | 18 ± 2 |

| *p < 0.05 vs. Baseline |

Table 2: Renal Effects of this compound in Anesthetized Canines with Tachycardia-Induced Heart Failure

| Parameter | Baseline | This compound (1.0 µg/kg/min) |

| Renal Blood Flow (mL/min) | 135 ± 15 | 160 ± 18 |

| Glomerular Filtration Rate (mL/min) | 35 ± 4 | 36 ± 4 |

| Urine Flow (mL/min) | 0.8 ± 0.2 | 1.0 ± 0.3 |

| p < 0.05 vs. Baseline |

Protocol 1: Induction of Heart Failure in Canines via Tachypacing

-

Animal Model: Adult mongrel dogs of either sex are used. All procedures are approved by an Institutional Animal Care and Use Committee.

-

Surgical Implantation of Pacemaker:

-

Dogs are anesthetized with a suitable anesthetic agent (e.g., sodium pentobarbital).

-

Under sterile conditions, a thoracotomy is performed to expose the heart.

-

A unipolar pacemaker lead is sutured to the epicardial surface of the right ventricle.

-

The pacemaker generator is implanted in a subcutaneous pocket.

-

-

Pacing Protocol:

-

Following a recovery period of at least one week, the pacemaker is activated.

-

The heart is paced at a rate of 240 beats per minute for 3-4 weeks to induce a state of congestive heart failure.[5]

-

The development of heart failure is confirmed by echocardiography and hemodynamic measurements.

-

Protocol 2: Hemodynamic and Renal Function Assessment in Anesthetized Canines

-

Anesthesia and Instrumentation:

-

Dogs with tachypacing-induced heart failure are anesthetized (e.g., with a combination of morphine and α-chloralose).

-

The animals are mechanically ventilated.

-

Catheters are placed in the femoral artery for blood pressure monitoring, the femoral vein for drug infusion, and a Swan-Ganz catheter is advanced into the pulmonary artery for measurement of cardiac output, pulmonary artery pressure, and pulmonary capillary wedge pressure.

-

A urinary catheter is placed for urine collection.

-

-

Experimental Procedure:

-

A baseline stabilization period of 30-60 minutes is allowed after instrumentation.

-

Baseline hemodynamic and renal parameters are measured.

-

This compound is administered as a continuous intravenous infusion at escalating doses (e.g., 0.01, 0.1, 1.0, 10, and 100 µg/kg/min).

-

Hemodynamic and renal parameters are measured at each dose level.

-

A washout period follows the final dose to assess the reversibility of the drug's effects.

-

Experimental Workflow Diagram

Caption: Workflow for the canine tachypacing-induced heart failure model.

In Vitro Assays

Protocol 3: β-Arrestin Recruitment Assay (PathHunter® Assay)

-

Cell Line: A stable cell line co-expressing the human AT1R fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) tag (e.g., PathHunter® U2OS or CHO-K1 cells) is used.

-

Cell Plating: Cells are seeded into 384-well white, solid-bottom microplates and incubated overnight to allow for adherence.

-

Compound Preparation: Serial dilutions of this compound and a reference agonist (e.g., Angiotensin II) are prepared in assay buffer.

-

Compound Addition and Incubation: The diluted compounds are added to the cell plates. The plates are incubated at 37°C for 90 minutes.

-

Detection: The PathHunter® detection reagent, containing the substrate for the complemented β-galactosidase enzyme, is added to each well.

-

Signal Measurement: After a 60-minute incubation at room temperature, the chemiluminescent signal is measured using a plate reader. The signal intensity is proportional to the extent of β-arrestin recruitment.

Protocol 4: G-Protein Coupling Assay (GTPγS Binding Assay)

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the AT1R.

-

Assay Buffer: The assay is performed in a buffer containing GDP, MgCl2, and NaCl.

-

Reaction Mixture: The reaction mixture includes the prepared membranes, [35S]GTPγS, and the test compound (this compound or an agonist).

-

Incubation: The reaction is incubated at 30°C for a defined period (e.g., 60 minutes).

-

Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [35S]GTPγS.

-

Scintillation Counting: The radioactivity retained on the filters is quantified using a scintillation counter. An increase in [35S]GTPγS binding indicates G-protein activation. This compound is expected to not stimulate, and to antagonize agonist-stimulated, [35S]GTPγS binding.

In Vitro Assay Workflow Diagram

Caption: Workflow for in vitro characterization of this compound.

Clinical Development and Outcomes

This compound advanced into clinical trials for the treatment of ADHF. A Phase 1 study in healthy volunteers demonstrated that the drug was safe and well-tolerated, with a pharmacokinetic profile suitable for an intravenous infusion in an acute care setting. However, subsequent Phase 2b clinical trials did not demonstrate a significant improvement in clinical outcomes for patients with ADHF compared to placebo. As a result, the clinical development of this compound for this indication was discontinued.

Conclusion

This compound represents a pioneering effort in the development of biased ligands for GPCRs. Its discovery and preclinical development provided valuable insights into the differential signaling of the AT1R and the potential for therapeutically targeting the β-arrestin pathway. While the clinical trials in ADHF did not meet their primary endpoints, the research on this compound has significantly advanced the understanding of biased agonism and continues to inform the design of next-generation GPCR-targeted therapeutics. The detailed experimental protocols and data presented in this guide serve as a valuable resource for researchers in the fields of cardiovascular pharmacology and drug discovery.

References

- 1. researchgate.net [researchgate.net]

- 2. avmajournals.avma.org [avmajournals.avma.org]

- 3. Simple, accurate method for clinical estimation of glomerular filtration rate in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GRF — IRIS [iris-kidney.com]

- 5. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. avmajournals.avma.org [avmajournals.avma.org]

- 7. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]

TRV-120027: An In-Depth Technical Profile of a Biased Ligand at the Angiotensin II Type 1 Receptor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

TRV-120027 is a novel, first-in-class β-arrestin biased ligand of the angiotensin II type 1 receptor (AT1R).[1][2] By selectively engaging β-arrestin-mediated signaling pathways while simultaneously blocking G-protein-mediated signaling, this compound was developed to offer a unique therapeutic profile for acute decompensated heart failure (ADHF).[2][3] Preclinical studies in canine models of heart failure demonstrated promising cardiorenal effects, including reduced cardiac preload and afterload, and increased cardiac output, all while preserving renal function.[3] However, a key Phase IIb clinical trial, BLAST-AHF, did not show a significant improvement in clinical outcomes for patients with ADHF compared to placebo.[2] This technical guide provides a comprehensive overview of the pharmacology and, where available, the toxicology of this compound, based on publicly accessible data.

Introduction to this compound

This compound, also known as TRV027, is a synthetic peptide analogue of angiotensin II.[2] It is designed as a "biased ligand" to selectively activate specific downstream signaling pathways of the AT1R. The primary mechanism of action involves the inhibition of G-protein coupling, which is responsible for the vasoconstrictive effects of angiotensin II, while promoting the engagement of β-arrestin.[3][4] This biased agonism is intended to elicit beneficial cardiovascular effects, such as enhanced cardiomyocyte contractility and cardioprotection, without the detrimental effects associated with G-protein activation.[2]

Pharmacology

Mechanism of Action

This compound functions as a β-arrestin-1 biased agonist at the AT1R.[4] Upon binding to the AT1R, it promotes the formation of a macromolecular complex at the plasma membrane, consisting of the AT1R, β-arrestin-1, Transient Receptor Potential Cation Channel Subfamily C Member 3 (TRPC3), and Phospholipase C gamma (PLCγ).[4] This selective activation of the β-arrestin pathway, while blocking G-protein signaling, is the foundation of its pharmacological profile.[3][4]

Signaling Pathway

The binding of this compound to the AT1R initiates a signaling cascade that is distinct from that of the endogenous ligand, angiotensin II. The key steps are outlined in the diagram below.

Preclinical Pharmacology

The primary preclinical evidence for the efficacy of this compound comes from studies in healthy and heart failure canine models.

Experimental Protocol: Canine Model of Heart Failure

A commonly cited experimental model involved the induction of heart failure in canines through rapid ventricular tachypacing. While the full detailed protocol is not publicly available, the general procedure is as follows:

-

Animal Model: Healthy adult mongrel dogs are used.

-

Induction of Heart Failure: A cardiac pacemaker is implanted, and rapid ventricular pacing (e.g., at 240 beats per minute) is maintained for approximately 10 days to induce a state of congestive heart failure.

-

Instrumentation: Animals are anesthetized, and catheters are placed to measure hemodynamic parameters, including mean arterial pressure (MAP), right atrial pressure (RAP), pulmonary capillary wedge pressure (PCWP), and cardiac output (CO). Renal blood flow (RBF) and glomerular filtration rate (GFR) are also monitored.

-

Drug Administration: this compound is administered intravenously, often in escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute), to assess its dose-dependent effects. In some studies, this compound was administered in combination with furosemide.[3]

-

Data Collection: Hemodynamic and renal parameters are measured at baseline and throughout the drug infusion period.

Summary of Preclinical Findings in Canine Models

The following tables summarize the qualitative and, where available, quantitative effects of this compound in canine models. Due to the lack of access to full-text publications, detailed quantitative data with statistical significance is limited.

Table 1: Hemodynamic Effects of this compound in Healthy and Heart Failure Canines

| Parameter | Effect in Healthy Canines | Effect in Heart Failure Canines | Reference |

| Mean Arterial Pressure (MAP) | Decrease | Decrease | [3] |

| Pulmonary Capillary Wedge Pressure (PCWP) | Decrease | Decrease | [3] |

| Systemic Vascular Resistance (SVR) | Decrease | Decrease | [3] |

| Cardiac Output (CO) | Increase | Increase | [3] |

| Right Atrial Pressure (RAP) | Not specified | Decrease | [3] |

Table 2: Renal Effects of this compound in Healthy and Heart Failure Canines

| Parameter | Effect in Healthy Canines | Effect in Heart Failure Canines | Reference |

| Renal Blood Flow (RBF) | Increase | Increase | [3] |

| Renal Vascular Resistance (RVR) | Decrease | Decrease | [3] |

| Glomerular Filtration Rate (GFR) | Increase | Maintained | [3] |

| Urinary Sodium Excretion | Increase | Maintained | [3] |

Pharmacokinetics in Canines

In normal canines, plasma levels of this compound increased linearly with doses from 0.1 to 100 μg/kg per minute. The half-life (T1/2) after termination of dosing was rapid, approximately 0.2 to 0.3 hours, indicating rapid elimination.

Clinical Pharmacology

Phase I Studies in Healthy Volunteers

First-in-human studies with this compound in healthy volunteers with restricted salt intake (to activate the renin-angiotensin system) demonstrated that the drug was safe and well-tolerated. It exhibited a short half-life of 2.4 to 13.2 minutes and dose-proportional increases in systemic exposure. Consistent with its mechanism of action, this compound reduced blood pressure to a greater extent in subjects with elevated plasma renin activity.

Phase IIb Clinical Trial (BLAST-AHF - NCT01966601)

The BLAST-AHF study was a randomized, double-blind, placebo-controlled, dose-ranging Phase IIb trial designed to evaluate the efficacy of this compound in patients hospitalized for acute decompensated heart failure.

Experimental Protocol: BLAST-AHF Trial (Simplified)

-

Patient Population: Patients hospitalized with ADHF, with specified inclusion and exclusion criteria (e.g., elevated NT-proBNP, signs of congestion).

-

Intervention: Patients were randomized to receive a continuous intravenous infusion of placebo or one of three doses of this compound (initially 1, 5, or 25 mg/hour) for 48 to 96 hours.

-

Primary Endpoint: A composite of five components: death through day 30, heart failure rehospitalization through day 30, worsening heart failure through day 5, dyspnea score, and length of initial hospital stay.

-

Secondary Endpoints: Included changes in dyspnea visual analog scale (VAS) scores and changes in N-terminal pro-B-type natriuretic peptide (NT-proBNP) from baseline to 48 hours.

Summary of BLAST-AHF Findings

The BLAST-AHF trial did not meet its primary endpoint. There was no significant difference between any of the this compound treatment groups and the placebo group for the composite primary endpoint or its individual components. Notably, this compound did not significantly decrease blood pressure compared to placebo in this patient population. Furthermore, NT-proBNP levels decreased more in the placebo group than in the active treatment groups.

Toxicology

There is a significant lack of publicly available information regarding the comprehensive toxicology profile of this compound. Standard preclinical toxicology studies, such as repeat-dose toxicity, genotoxicity, carcinogenicity, and reproductive toxicology studies, have not been published in the peer-reviewed literature or made publicly available through regulatory agency websites. The safety data from the Phase I and Phase IIb clinical trials indicated that the drug was generally well-tolerated at the doses studied, but a full preclinical toxicology workup is not accessible.

Conclusion

This compound is a pioneering example of a biased ligand designed to selectively modulate the signaling of a G-protein coupled receptor. Its unique mechanism of action, involving the blockade of G-protein signaling while promoting β-arrestin engagement at the AT1R, showed considerable promise in preclinical models of heart failure. These studies demonstrated beneficial effects on both cardiac and renal function.

However, the translation of these promising preclinical findings into clinical efficacy was not successful in the BLAST-AHF trial for acute decompensated heart failure. The reasons for this disconnect are likely multifactorial and may involve differences in the pathophysiology of the canine model versus human ADHF, the specific patient population studied, or the complexity of β-arrestin signaling in the context of human disease.

Further research into the downstream effectors of the β-arrestin pathway and a more detailed understanding of the role of biased agonism in different cardiovascular diseases may yet reveal a therapeutic niche for compounds like this compound. The development of this compound has provided valuable insights into the potential and the challenges of targeting specific GPCR signaling pathways.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for a full review of the primary literature or regulatory documents. The lack of comprehensive, publicly available toxicology data is a significant limitation.

References

TRV-120027: A Biased Ligand at the Angiotensin II Type 1 Receptor with Therapeutic Potential in Cardiovascular Disease

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TRV-120027 (also known as TRV027) is a novel, first-in-class peptide therapeutic that acts as a biased agonist at the angiotensin II type 1 receptor (AT1R). Unlike conventional AT1R blockers (ARBs) that antagonize all downstream signaling, this compound selectively blocks G-protein-mediated signaling, which is responsible for vasoconstriction and other detrimental effects of angiotensin II. Concurrently, it stimulates β-arrestin-mediated signaling pathways, which are thought to promote cardioprotective effects, including enhanced cardiomyocyte contractility. This unique mechanism of action has positioned this compound as a potential therapeutic for acute heart failure (AHF) and other cardiovascular disorders. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, detailing its mechanism of action, summarizing key experimental findings, and outlining the protocols of pivotal studies.

Mechanism of Action: Biased Agonism at the AT1R

The angiotensin II type 1 receptor is a G-protein coupled receptor (GPCR) that plays a critical role in cardiovascular regulation. Upon binding of its endogenous ligand, angiotensin II, the AT1R activates both G-protein and β-arrestin signaling cascades.

-

G-Protein Signaling: Activation of the Gαq/11 protein pathway leads to a cascade of events resulting in vasoconstriction, aldosterone release, and cellular hypertrophy, all of which contribute to the pathophysiology of heart failure.

-

β-Arrestin Signaling: The recruitment of β-arrestins to the AT1R was initially understood as a mechanism for receptor desensitization and internalization. However, it is now recognized that β-arrestins can also initiate their own signaling cascades, which may have beneficial cardiovascular effects, including enhanced cardiac contractility and anti-apoptotic effects.[1]

This compound is designed to selectively modulate these pathways. It acts as an antagonist to G-protein coupling while simultaneously acting as an agonist for β-arrestin recruitment and subsequent signaling.[2][3][4][5][6] This biased agonism is intended to uncouple the detrimental vasoconstrictive effects of angiotensin II from potentially beneficial inotropic and other cardioprotective signals.

Preclinical Studies

The therapeutic potential of this compound has been evaluated in various preclinical models, most notably in canines with experimentally induced heart failure.

Hemodynamic Effects in a Canine Model of Heart Failure

In a well-established model of tachypacing-induced heart failure in canines, this compound demonstrated beneficial effects on both cardiac and renal function.[3][7][8] Intravenous administration of this compound resulted in dose-dependent reductions in cardiac preload and afterload, while increasing cardiac output and maintaining renal function.[3][7][8]

Table 1: Hemodynamic and Renal Effects of this compound in Canines with Tachy-pacing-Induced Heart Failure

| Parameter | Effect of this compound | Reference |

| Mean Arterial Pressure (MAP) | Decreased | [3][7][8] |

| Cardiac Output (CO) | Increased | [3][7][8] |

| Systemic Vascular Resistance (SVR) | Decreased | [3][7] |

| Pulmonary Capillary Wedge Pressure (PCWP) | Decreased | [3][7][8] |

| Renal Blood Flow (RBF) | Increased | [3][7][8] |

| Glomerular Filtration Rate (GFR) | Maintained | [3][7][8] |

This table summarizes the qualitative effects observed in the cited studies. For detailed quantitative data, refer to the original publications.

Cardiorenal Actions in Combination with Furosemide

In a study investigating the effects of this compound when added to the standard-of-care diuretic, furosemide, in canines with experimental heart failure, the combination therapy demonstrated synergistic benefits.[2][9] this compound, when administered with furosemide, led to a greater reduction in cardiac preload and afterload compared to furosemide alone, while preserving the diuretic and natriuretic effects of furosemide.[2][9]

Table 2: Effects of this compound in Combination with Furosemide in a Canine Heart Failure Model

| Parameter | Furosemide + Vehicle | Furosemide + this compound | Reference |

| Mean Arterial Pressure | No significant change | Decreased | [2][9] |

| Systemic Vascular Resistance | No significant change | Decreased | [2][9] |

| Pulmonary Vascular Resistance | No significant change | Decreased | [2][9] |

| Pulmonary Capillary Wedge Pressure | Decreased | Further decreased | [2][9] |

| Urine Flow (Post-infusion) | Increased | Significantly higher | [2] |

| Urinary Sodium Excretion (Post-infusion) | Increased | Significantly higher | [2] |

This table summarizes the comparative effects observed in the cited study.

Clinical Development

The promising preclinical data led to the clinical development of this compound for the treatment of acute heart failure.

Phase 1 Studies in Healthy Volunteers

A first-in-human, single-ascending-dose study was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in healthy volunteers.[9][10] To mimic the activated renin-angiotensin system present in heart failure patients, subjects were placed on a sodium-restricted diet. The study found that this compound was safe and well-tolerated.[9][10]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Volunteers

| Parameter | Value | Reference |

| Half-life (t½) | 2.4 - 13.2 minutes | [9][10] |

| Systemic Exposure | Dose-proportional increases | [9][10] |

Pharmacodynamically, this compound demonstrated a greater reduction in blood pressure in subjects with elevated plasma renin activity, confirming its mechanism of action on the angiotensin system.[9][10]

Phase 2b BLAST-AHF Trial

The Biased Ligand of the Angiotensin Receptor Study in Acute Heart Failure (BLAST-AHF) was a randomized, double-blind, placebo-controlled, dose-ranging Phase 2b trial designed to evaluate the efficacy and safety of this compound in patients with AHF.[11] A total of 621 patients were enrolled and received either placebo or one of three doses of this compound (1, 5, or 25 mg/h) by intravenous infusion for 48 to 96 hours.[11][12]

The primary endpoint was a composite of clinically important outcomes, including mortality, worsening heart failure, hospital readmission rate, dyspnea, and length of hospital stay.[13] Despite the promising preclinical data and Phase 1 results, the BLAST-AHF trial did not meet its primary or secondary endpoints.[5][11][14] this compound did not demonstrate a significant improvement in clinical status compared to placebo across any of the dose levels.[11] There were no significant safety concerns identified in the trial.[11]

Experimental Protocols

Tachypacing-Induced Canine Heart Failure Model

This widely used large animal model recapitulates many of the pathophysiological features of human dilated cardiomyopathy.[2][15]

-

Animal Model: Adult mongrel dogs are used.

-

Instrumentation: A pacemaker is surgically implanted with a lead attached to the right ventricle. Catheters are placed to measure hemodynamic parameters.[2][15]

-

Pacing Protocol: After a recovery period, the heart is paced at a high rate (e.g., 240 beats per minute) for several weeks (typically 3-5 weeks) to induce heart failure.[2][15]

-

Induction of Heart Failure: The development of heart failure is confirmed by monitoring key parameters such as a reduction in left ventricular ejection fraction and an increase in left ventricular end-diastolic pressure.[2][15]

-

Drug Administration: this compound is administered intravenously as a continuous infusion at escalating doses.[7][8]

References

- 1. Dyssynchronous heart failure models in canines: New insights into electrocardiographic, echocardiographic and histological features - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Canine Model of Pacing-Induced Heart Failure | Springer Nature Experiments [experiments.springernature.com]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. Trevena Reports TRV027 Did Not Achieve Primary or Secondary Endpoints in BLAST-AHF Phase 2b Trial in Acute Heart Failure :: Trevena, Inc. (TRVN) [trevena.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. First clinical experience with TRV027: pharmacokinetics and pharmacodynamics in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Biased ligand of the angiotensin II type 1 receptor in patients with acute heart failure: a randomized, double-blind, placebo-controlled, phase IIB, dose ranging trial (BLAST-AHF) [escholarship.org]

- 13. Trevena completes interim analysis and announces plans for ongoing Phase 2b BLAST-AHF trial of TRV027 in acute heart failure :: Trevena, Inc. (TRVN) [trevena.com]

- 14. BLAST-AHF: insights into biased AT1 ligands and heart failure. Beginning of the end or end of the beginning? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Canine Model of Pacing-Induced Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for TRV-120027 In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

TRV-120027, also known as TRV027, is a novel investigational biased ligand of the Angiotensin II Type 1 Receptor (AT1R).[1][2] As a β-arrestin biased agonist, this compound uniquely modulates AT1R signaling by antagonizing G-protein mediated pathways while simultaneously engaging β-arrestin signaling.[1][3][4] This distinct mechanism of action leads to the inhibition of angiotensin II-mediated vasoconstriction, a G-protein-coupled effect, while promoting cardiomyocyte contractility, which is mediated by β-arrestin.[1][2][4] These properties position this compound as a potential therapeutic agent for acute decompensated heart failure.[5]

These application notes provide detailed protocols for key in vitro experiments to characterize the pharmacological profile of this compound.

Mechanism of Action

This compound functions as a biased agonist at the AT1R. Upon binding to the receptor, it selectively activates the β-arrestin signaling cascade without stimulating the canonical Gαq-protein pathway. This biased agonism is the foundation of its unique pharmacological profile. The engagement of β-arrestin by this compound has been shown to promote the formation of a macromolecular complex involving AT1R, β-arrestin-1, TRPC3, and PLCγ, which can lead to downstream effects such as catecholamine secretion.

Data Presentation

The following table summarizes the available quantitative data for this compound from in vitro studies.

| Assay | Cell Line | Parameter | Value | Reference |

| β-Arrestin Recruitment | HEK cells expressing human AT1R | EC50 | 17 nM | (Violin et al., 2010) |

| IP1 Accumulation (G-protein activation) | HEK cells expressing human AT1R | Efficacy | No detectable activation | (Violin et al., 2010) |

| Intracellular Calcium Influx | Human Podocytes | IC50 | 15 µM | (Scite, 2023)[6] |

Experimental Protocols

β-Arrestin Recruitment Assay

This protocol is adapted from the DiscoverX PathHunter® β-Arrestin Assay.[7][8][9][10][11]

Objective: To quantify the recruitment of β-arrestin to the AT1R upon stimulation with this compound.

Materials:

-

PathHunter® β-Arrestin cells expressing human AT1R (DiscoverX)

-

Cell plating reagent (DiscoverX)

-

This compound

-

Reference AT1R agonist (e.g., Angiotensin II)

-

PathHunter® Detection Reagents (DiscoverX)

-

White, solid-bottom 96-well or 384-well microplates

-

Luminometer

Protocol:

-

Cell Plating:

-

Thaw and plate the PathHunter® cells into the microplates according to the manufacturer's instructions.

-

Incubate the plates at 37°C in a humidified CO2 incubator for the recommended time.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).

-

Perform serial dilutions of this compound and the reference agonist in the assay buffer to create a concentration-response curve.

-

-

Compound Addition:

-

Add the diluted compounds to the respective wells of the cell plate.

-

Include wells with vehicle control (e.g., DMSO at the same final concentration as in the compound wells).

-

-

Incubation:

-

Incubate the plate at 37°C for 60-90 minutes.

-

-

Detection:

-

Prepare the PathHunter® Detection Reagent according to the manufacturer's protocol.

-

Add the detection reagent to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Data Acquisition:

-

Measure the chemiluminescent signal using a luminometer.

-

-

Data Analysis:

-

Plot the luminescence signal against the logarithm of the compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value for β-arrestin recruitment.

-

Intracellular Calcium Mobilization Assay in Human Podocytes

This protocol is based on the methodology described in a study investigating the effects of this compound on human podocytes.[6][12]

Objective: To measure the this compound-induced intracellular calcium influx in human podocytes.

Materials:

-

Conditionally immortalized human podocyte cell line

-

Appropriate cell culture medium and supplements

-

This compound

-

Fluo-4 AM calcium indicator dye

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

-

Confocal microscope or fluorescence plate reader

Protocol:

-

Cell Culture:

-

Culture human podocytes on glass coverslips or in black-walled, clear-bottom 96-well plates suitable for fluorescence microscopy.

-

-

Dye Loading:

-

Prepare a loading solution of Fluo-4 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fluo-4 AM loading solution at 37°C for 30-60 minutes in the dark.

-

-

Cell Washing:

-

Wash the cells twice with HBSS to remove excess dye.

-

Incubate the cells in HBSS for a further 30 minutes to allow for complete de-esterification of the dye.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in an appropriate solvent.

-

Prepare working solutions of this compound at various concentrations in HBSS.

-

-

Calcium Imaging:

-

Acquire a baseline fluorescence reading of the cells before adding the compound.

-

Add the this compound working solutions to the cells.

-

Immediately begin recording the fluorescence intensity over time using a confocal microscope or fluorescence plate reader (Excitation ~494 nm, Emission ~516 nm).

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity (ΔF) from the baseline (F0) to the peak response (F) for each concentration of this compound (ΔF/F0).

-

Plot the ΔF/F0 against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the EC50 or IC50 value for calcium mobilization.[6]

-

Cardiomyocyte Contractility Assay

Objective: To assess the effect of this compound on the contractility of isolated cardiomyocytes.

Materials:

-

Isolated primary adult ventricular cardiomyocytes (e.g., from mouse or rat) or human iPSC-derived cardiomyocytes

-

Appropriate cell culture/perfusion medium

-

This compound

-

IonOptix or similar video-based edge detection system for measuring sarcomere length and cell shortening

-

Field stimulator

Protocol:

-

Cell Preparation:

-

Isolate and prepare cardiomyocytes according to standard laboratory protocols.

-

Allow the cells to adhere to laminin-coated coverslips in a perfusion chamber.

-

-

Experimental Setup:

-

Mount the chamber on the stage of an inverted microscope equipped with the edge detection system.

-

Perfuse the cells with medium at a constant temperature (e.g., 37°C).

-

Pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz) using the field stimulator.

-

-

Baseline Recording:

-

Record baseline contractility parameters, including sarcomere length, peak shortening (amplitude of contraction), and contraction/relaxation kinetics (e.g., time to peak, time to 90% relaxation).

-

-

Compound Application:

-

Introduce this compound into the perfusion medium at various concentrations.

-

Allow sufficient time for the compound to elicit a stable effect at each concentration.

-

-

Data Acquisition:

-

Record the contractility parameters at each concentration of this compound.

-

-

Data Analysis:

-

Normalize the contractility parameters to the baseline values.

-

Plot the percentage change in each parameter against the logarithm of the this compound concentration.

-

Determine the EC50 for the effect of this compound on cardiomyocyte contractility.

-

Visualizations

Caption: this compound biased signaling at the AT1R.

Caption: Workflow for β-Arrestin Recruitment Assay.

Caption: Workflow for Calcium Mobilization Assay.

References

- 1. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. pnas.org [pnas.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. scite.ai [scite.ai]

- 7. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 9. cosmobio.co.jp [cosmobio.co.jp]

- 10. GPCR β-Arrestin Product Solutions [discoverx.com]

- 11. Eurofins Discoverx PathHunter eXpress mGIPR U2OS β-Arrestin GPCR Assay, | Fisher Scientific [fishersci.com]

- 12. β-arrestin pathway activation by selective ATR1 agonism promotes calcium influx in podocytes, leading to glomerular damage - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for TRV-120027 Administration in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of TRV-120027 (also known as TRV027) in various animal models, with a focus on its pharmacological effects and experimental protocols. This compound is a novel β-arrestin biased ligand for the angiotensin II type 1 receptor (AT1R), offering a unique mechanism of action for potential therapeutic applications, particularly in acute heart failure.[1][2][3][4]

Mechanism of Action

This compound acts as a biased agonist at the AT1R.[3] Unlike conventional angiotensin receptor blockers (ARBs) that block both G-protein and β-arrestin signaling, this compound selectively antagonizes G-protein-mediated signaling while simultaneously engaging β-arrestin-mediated pathways.[1][5] This dual action results in the inhibition of angiotensin II-induced vasoconstriction (a G-protein-mediated effect) and the promotion of potentially beneficial effects such as increased cardiomyocyte contractility and anti-apoptotic signals (β-arrestin-mediated effects).[3][4]

Signaling Pathway of this compound

References

- 1. ahajournals.org [ahajournals.org]

- 2. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. TRV027 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 5. ahajournals.org [ahajournals.org]

Application Notes and Protocols: TRV-120027 in a Canine Model of Heart Failure

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of TRV-120027 (also known as TRV027) in a canine model of heart failure. The protocols and data presented are based on published preclinical studies and are intended to guide researchers in the design and execution of similar experiments.

Introduction

This compound is a novel, β-arrestin biased ligand for the angiotensin II type 1 receptor (AT1R).[1][2][3] Unlike conventional angiotensin receptor blockers (ARBs) that block both G-protein and β-arrestin signaling, this compound selectively antagonizes G-protein mediated vasoconstriction while simultaneously engaging β-arrestin signaling pathways.[2][3][4] This unique mechanism of action has been shown to produce beneficial cardiovascular and renal effects in preclinical models of heart failure, including reducing cardiac preload and afterload while preserving renal function.[1][3][5][6]

Quantitative Data Summary

The following tables summarize the intravenous dosages of this compound used in a tachypacing-induced canine model of heart failure and the observed hemodynamic and renal effects.

Table 1: Escalating Dose Study of this compound in a Canine Heart Failure Model [5][7][8]

| Dose (μg/kg per minute) | Mean Arterial Pressure | Cardiac Output | Systemic Vascular Resistance | Renal Blood Flow | Glomerular Filtration Rate |

| 0.01 | ↓ | ↑ | ↓ | ↑ | Maintained |

| 0.1 | ↓ | ↑ | ↓ | ↑ | Maintained |

| 1.0 | ↓ | ↑ | ↓ | ↑ | Maintained |

| 10.0 | ↓ | ↑ | ↓ | ↑ | Maintained |

| 100.0 | ↓ | ↑ | ↓ | ↑ | Maintained |

| Arrow indicates a decrease (↓) or increase (↑) from baseline. |

Table 2: this compound Administered with Furosemide in a Canine Heart Failure Model [1][3]

| Treatment Group | Dose of this compound (μg/kg per minute) | Mean Arterial Pressure | Pulmonary Capillary Wedge Pressure | Systemic Vascular Resistance | Pulmonary Vascular Resistance |

| Furosemide + Vehicle | N/A | - | ↓ | - | - |

| Furosemide + this compound | 0.3 and 1.5 (for 45 mins each) | ↓ | ↓ | ↓ | ↓ |

| An asterisk () indicates a statistically significant greater change compared to the Furosemide + Vehicle group.* |

Experimental Protocols

I. Canine Model of Heart Failure

A common and reproducible method for inducing heart failure in canines is through rapid ventricular tachypacing.[1][3][5][7][8]

Methodology:

-

Animal Selection: Healthy male mongrel dogs are typically used.[9]

-

Pacemaker Implantation: A programmable pacemaker is surgically implanted. The pacing lead is positioned in the right ventricle.

-

Pacing Protocol: After a recovery period, rapid ventricular pacing is initiated at a rate of approximately 240 beats per minute.[2] This is maintained for a period sufficient to induce clinical signs of severe heart failure, which is typically several weeks.

-

Confirmation of Heart Failure: The development of heart failure is confirmed by monitoring for clinical signs (e.g., lethargy, ascites) and through echocardiographic and hemodynamic assessments showing reduced cardiac function.

II. Drug Administration and Monitoring Protocol

The following protocol outlines the acute administration of this compound and subsequent monitoring in the established canine heart failure model.

Methodology:

-

Anesthesia and Instrumentation:

-

Dogs are anesthetized to ensure they remain unconscious and pain-free throughout the experiment.[5][7][8]

-

Catheters are placed for intravenous drug administration, blood sampling, and hemodynamic monitoring. This includes catheters in the femoral artery (for arterial pressure), pulmonary artery (for pulmonary artery pressure, pulmonary capillary wedge pressure, and cardiac output via thermodilution), and femoral vein (for drug infusion).

-

A catheter is also placed in the bladder for urine collection to assess renal function.

-

-

Baseline Measurements:

-

Following instrumentation and a stabilization period, baseline hemodynamic and renal parameters are recorded for a set duration (e.g., 30 minutes).[5][7][8] This includes measurements of mean arterial pressure, heart rate, cardiac output, pulmonary capillary wedge pressure, and collection of blood and urine samples.

-

-

This compound Infusion:

-

Escalating Dose Study: this compound is administered intravenously at escalating doses (e.g., 0.01, 0.1, 1, 10, and 100 μg/kg per minute).[5][7][8] Each dose is infused for a specific period (e.g., 20-30 minutes) during which measurements are continuously taken.[2]

-

Combination Therapy Study: In studies evaluating the interaction with diuretics, a continuous infusion of furosemide (e.g., 1 mg/kg per hour) is initiated.[1][3] This is followed by the co-administration of this compound at specific doses (e.g., 0.3 and 1.5 μg/kg per minute for 45 minutes each).[1][3]

-

-

Washout Period:

-

Data Analysis:

-

Hemodynamic data is continuously recorded and analyzed. Blood and urine samples are analyzed for electrolytes, creatinine, and other relevant biomarkers.

-

Visualizations

Signaling Pathway of this compound

Caption: Signaling pathway of the biased agonist this compound at the AT1R.

Experimental Workflow

Caption: Experimental workflow for the canine heart failure model and acute study.

References

- 1. ahajournals.org [ahajournals.org]

- 2. ahajournals.org [ahajournals.org]

- 3. TRV120027, a novel β-arrestin biased ligand at the angiotensin II type I receptor, unloads the heart and maintains renal function when added to furosemide in experimental heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Cardiorenal actions of TRV120027, a novel ß-arrestin-biased ligand at the angiotensin II type I receptor, in healthy and heart failure canines: a novel therapeutic strategy for acute heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trevena Acute Heart Failure Drug TRV027 Unloads the Heart and Maintains Renal Function When Co-administered with Furosemide in Dog Heart Failure Model :: Trevena, Inc. (TRVN) [trevena.com]

- 7. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 8. semanticscholar.org [semanticscholar.org]

- 9. ahajournals.org [ahajournals.org]

Application Notes and Protocols for Subcutaneous Administration of TRV-120027 in Rats

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the subcutaneous administration of TRV-120027 in rats, based on currently available preclinical data. The protocols outlined below are synthesized from published studies and general best practices for rodent drug administration.

Introduction to this compound